
AN11251
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AN11251 is a potenet Anti-Wolbachia Agent with Potential for Treatment of Onchocerciasis and Lymphatic Filariasis (EC50 = 1.5nM for LDW1 cell lines and 15 nM for C6/36 cell lines). This compound showed in vitro anti-Wolbachia activity and physicochemical and pharmacokinetic properties providing high exposure in plasma.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that AN11251 exhibits favorable pharmacokinetic properties:
- Plasma Protein Binding (PPB) : this compound demonstrates high plasma protein binding rates, with values of 96.6% in mice and 97.6% in humans, indicating significant lipophilicity (logP = 4.5) which contributes to good systemic clearance and bioavailability .
- In Vitro Metabolic Stability : The compound has been assessed for metabolic stability in liver microsomes, showing resistance to rapid metabolism which is beneficial for sustained therapeutic effects .
- In Vivo Pharmacokinetics : Studies in rats revealed moderate to good clearance rates (19.8 mL/min/kg) and substantial exposure (AUC = 2550 ng·h/mL) when administered intravenously .
Antibacterial Activity
This compound has demonstrated potent antibacterial activity against various strains of bacteria, particularly those associated with Wolbachia. The compound's efficacy is highlighted by:
- In Vitro Efficacy : It exhibits an effective concentration (EC50) of 1.5 nM against LDW1 cell lines and 15 nM against C6/36 cell lines.
- Comparison with Existing Treatments : In head-to-head comparisons with doxycycline and rifampicin, this compound showed superior Wolbachia depletion (>99.9%) in infected mice models .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical settings:
- Study on Filarial Infections : In a study involving Litomosoides sigmodontis-infected mice, this compound was administered at doses of 200 mg/kg twice daily for 10 days. Results indicated a remarkable reduction in Wolbachia levels compared to doxycycline and similar reductions to high-dose rifampicin treatments .
- Combination Therapy Evaluation : When tested in combination with doxycycline, this compound achieved over 97% Wolbachia reduction without significant enhancement from the combination therapy, suggesting its standalone efficacy may be sufficient for treatment .
Data Table: Summary of Key Findings
Parameter | Value/Observation |
---|---|
Plasma Protein Binding | Mouse: 96.6%, Human: 97.6% |
LogP | 4.5 |
AUC (Rats) | 2550 ng·h/mL |
Clearance Rate (Rats) | 19.8 mL/min/kg |
EC50 (LDW1 Cell Lines) | 1.5 nM |
EC50 (C6/36 Cell Lines) | 15 nM |
Wolbachia Reduction | >99.9% in infected mice |
Eigenschaften
CAS-Nummer |
2130750-59-1 |
---|---|
Molekularformel |
C29H38BFO7 |
Molekulargewicht |
528.4244 |
IUPAC-Name |
(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-Hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]-oxaborol-6-yl)oxy)acetate |
InChI |
InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1 |
InChI-Schlüssel |
WQVDRQUAJNEZSV-PTUZOVCBSA-N |
SMILES |
O=C(O[C@@H]1C[C@](C=C)(C)[C@@H](O)[C@H](C)[C@]2(CCC3=O)[C@]3([H])[C@@]1(C)[C@H](C)CC2)COC4=CC=C5C(B(O)OC5)=C4F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AN11251; AN-11251; AN 11251; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.